molecular formula C20H22N6O B5602555 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide

Cat. No. B5602555
M. Wt: 362.4 g/mol
InChI Key: GGZZNDHPTDCOFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide involves multiple steps, including the construction of imidazole and pyrimidine rings. A study by Hamdouchi et al. (1999) describes a method involving tosylation, followed by treatment with appropriate acetamides and the development of a new Horner−Emmons reagent for the direct incorporation of vinylcarboxamide, demonstrating the complexity and precision required in synthesizing such compounds (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyrimidine rings has been extensively studied. Techniques such as X-ray crystallography provide detailed insights into their configuration. For instance, the structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with a similar complexity, was elucidated using single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and potential interactions of these compounds (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups. Imidazole and pyrimidine rings offer sites for nucleophilic attack, electrophilic substitution, and complex formation with metals. The study on the cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines demonstrates how the presence of these rings can lead to the synthesis of novel compounds through specific chemical reactions, highlighting the versatile chemical properties of these molecules (Edstrom et al., 1994).

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(15-4-2-1-3-5-15)25-17-8-6-16(7-9-17)24-18-12-19(23-13-22-18)26-11-10-21-14-26/h6-15H,1-5H2,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZZNDHPTDCOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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